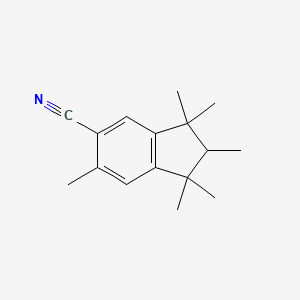

2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile

Cat. No. B8692725

M. Wt: 227.34 g/mol

InChI Key: IFBLMNBANYFBBN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04018719

Procedure details

The crude product from Step III was dissolved in 250 ml. of benzene in a 50-ml. flask equipped with mechanical stirrer, cooling bath, thermometer, addition funnel, condenser, and static nitrogen head. Thionyl chloride (72 ml.) was added gradually with cooling over six mimutes at 24° to 30° C. The mixture was then heated to reflux for about 4 hours, and after cooling, 150 ml. of 5% sodium hydroxide solution was added at between 32° and 50° C., with cooling, over 16 minutes. The entire contents of the reaction flask were transferred to a separatory funnel and washed twice with 500 ml. of 5% sodium hydroxide solution. The washings were extracted in succession with 50 ml. of benzene. The organic phases were combined and flash evaporated on a rotary evaporator for one hour at 50° C. 10 mm. Hg to yiedl 30.6 g. of crude nitrile. The infrared spectrum (mineral oil mull) showed a medium intensity nitrile band at 2400 cm-1. The crude nitrile was taken up in 100 ml. of benzene and run onto a 1 1/8 inch by 35 inch chromatography column (wet-packed with 400 g. of MCB grade 923 silica gel using benzene as packing solvent). Pure nitrile was collected after 525 ml. of benzene were eluted from the column. A 5 g. portion of the chromatographed nitrile was recrystallized from hexane. The recrystallized nitrile was dissolved in 30 ml. of methanol, 2 g. of Draco K-9 activated carbon added, and the slurry filtered. After repeating the carbon treatment, the product was again recrystallized from hexane. The recrystallized product melted at 70.2° to 72.8° C. NMR spectrum (CDCl3 with TMS reference):

Name

crude product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1([CH3:18])[C:10]2[C:5](=[CH:6][C:7]([CH3:14])=[C:8]([C:11]([NH2:13])=O)[CH:9]=2)[C:4]([CH3:16])([CH3:15])[CH:3]1[CH3:17].S(Cl)(Cl)=O.[OH-].[Na+]>C1C=CC=CC=1>[CH3:1][C:2]1([CH3:18])[C:10]2[C:5](=[CH:6][C:7]([CH3:14])=[C:8]([C:11]#[N:13])[CH:9]=2)[C:4]([CH3:16])([CH3:15])[CH:3]1[CH3:17] |f:2.3|

|

Inputs

Step One

|

Name

|

crude product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1(C(C(C2=CC(=C(C=C12)C(=O)N)C)(C)C)C)C

|

Step Two

|

Name

|

|

|

Quantity

|

72 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flask equipped with mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thermometer, addition funnel, condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with cooling over six mimutes at 24° to 30° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for about 4 hours

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

after cooling

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with cooling, over 16 minutes

|

|

Duration

|

16 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The entire contents of the reaction flask were transferred to a separatory funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with 500 ml

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The washings were extracted in succession with 50 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flash evaporated on a rotary evaporator for one hour at 50° C

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Pure nitrile was collected after 525 ml

|

WASH

|

Type

|

WASH

|

|

Details

|

of benzene were eluted from the column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

portion of the chromatographed nitrile was recrystallized from hexane

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The recrystallized nitrile was dissolved in 30 ml

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the slurry filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product was again recrystallized from hexane

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1(C(C(C2=CC(=C(C=C12)C#N)C)(C)C)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |